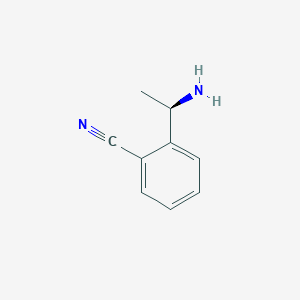
(R)-2-(1-aminoethyl)benzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-2-(1-aminoethyl)benzonitrile is a chiral compound with significant importance in various fields of chemistry and pharmacology It is characterized by the presence of an amino group attached to an ethyl chain, which is further connected to a benzonitrile moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(1-aminoethyl)benzonitrile typically involves the following steps:
Starting Material: The synthesis begins with the preparation of a suitable precursor, such as 2-bromoethylbenzonitrile.
Chiral Resolution: The chiral center is introduced through a chiral resolution process, often using chiral catalysts or chiral auxiliaries.
Amination: The key step involves the introduction of the amino group. This can be achieved through nucleophilic substitution reactions using reagents like ammonia or primary amines.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired enantiomer.
Industrial Production Methods
In industrial settings, the production of ®-2-(1-aminoethyl)benzonitrile may involve:
Large-Scale Synthesis: Utilizing continuous flow reactors to ensure consistent quality and yield.
Optimization of Reaction Conditions: Fine-tuning parameters such as temperature, pressure, and solvent choice to maximize efficiency.
Catalysis: Employing heterogeneous or homogeneous catalysts to enhance reaction rates and selectivity.
化学反应分析
Types of Reactions
®-2-(1-aminoethyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The benzonitrile moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Electrophiles like halogens or sulfonyl chlorides in the presence of Lewis acids.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of primary amines.
Substitution: Formation of substituted benzonitriles.
科学研究应用
®-2-(1-aminoethyl)benzonitrile has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its role in the development of chiral drugs and pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and intermediates.
作用机制
The mechanism of action of ®-2-(1-aminoethyl)benzonitrile involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The benzonitrile moiety can participate in π-π interactions, further modulating the compound’s activity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
相似化合物的比较
Similar Compounds
(S)-2-(1-aminoethyl)benzonitrile: The enantiomer of ®-2-(1-aminoethyl)benzonitrile with different stereochemistry.
2-(1-aminoethyl)benzonitrile: The racemic mixture containing both enantiomers.
2-(1-aminoethyl)benzamide: A structurally similar compound with an amide group instead of a nitrile.
Uniqueness
®-2-(1-aminoethyl)benzonitrile is unique due to its specific chiral configuration, which can result in distinct biological activities and selectivity in chemical reactions. Its enantiomeric purity is crucial for applications in asymmetric synthesis and chiral drug development.
属性
分子式 |
C9H10N2 |
|---|---|
分子量 |
146.19 g/mol |
IUPAC 名称 |
2-[(1R)-1-aminoethyl]benzonitrile |
InChI |
InChI=1S/C9H10N2/c1-7(11)9-5-3-2-4-8(9)6-10/h2-5,7H,11H2,1H3/t7-/m1/s1 |
InChI 键 |
LGMNBLFPWQROHD-SSDOTTSWSA-N |
手性 SMILES |
C[C@H](C1=CC=CC=C1C#N)N |
规范 SMILES |
CC(C1=CC=CC=C1C#N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


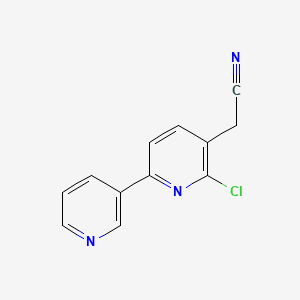
![4,5,6,7-Tetrahydro-3H-[1,2,3]triazolo[4,5-c]pyridine hydrochloride](/img/structure/B13123739.png)

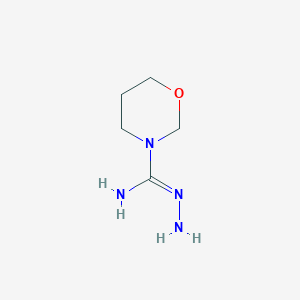

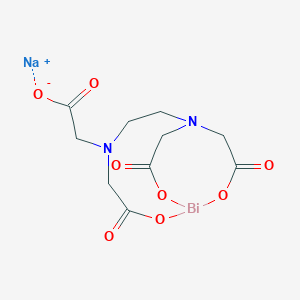
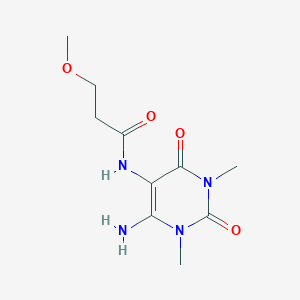

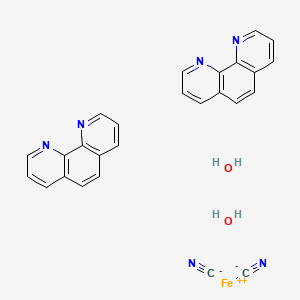
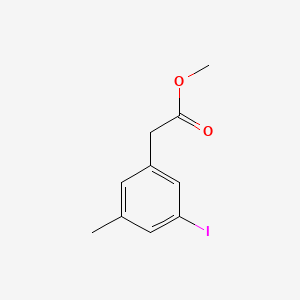
![1,4-Bis[(4-chlorophenyl)sulfanyl]-5,8-dihydroxyanthracene-9,10-dione](/img/structure/B13123759.png)
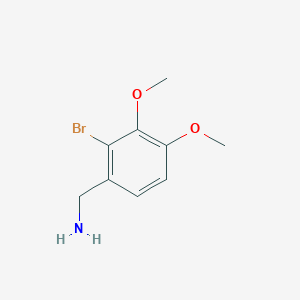
![2-(4-Bromonaphthalen-1-yl)dibenzo[b,d]furan](/img/structure/B13123762.png)
![tert-butyl (1S,4R)-5-(aminomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B13123764.png)
